Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H17ClO3 and a molecular weight of 232.70 g/mol . This compound is primarily used for research purposes and is known for its unique spiro structure, which contributes to its distinct chemical properties .
Properties
Molecular Formula |
C11H17ClO3 |
|---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-7-4-5-10(6-8(7)2)11(12,15-10)9(13)14-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
WYEHYWGPUYUNIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1C)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane with methyl chloroformate under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and cost-effectiveness .
Chemical Reactions Analysis
Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds such as:
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate: This compound has a similar spiro structure but differs in the alkyl substituent, which can affect its reactivity and applications.
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate: The difference in the position of the methyl groups can lead to variations in chemical behavior and biological activity.
This compound stands out due to its specific structural features, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological effects, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1696609-96-7 |
| Molecular Formula | C₁₁H₁₇ClO₃ |
| Molecular Weight | 232.70 g/mol |
| Structure | Chemical Structure |
Neurotrophic Effects
Studies involving similar compounds suggest that this compound may enhance neurite outgrowth in neuronal cultures. For instance, illicium sesquiterpenes have demonstrated significant neurotrophic activity by promoting axonal and dendritic growth in cortical neurons from fetal rats . This suggests potential applications in neurodegenerative diseases where nerve regeneration is crucial.
Antioxidant Activity
The antioxidant properties of spiro compounds have been widely studied. Although specific data on this compound is lacking, related compounds have shown varying degrees of antioxidant activity, which could contribute to their protective effects against oxidative stress in biological systems .
Antimicrobial Properties
While direct studies on the antimicrobial activity of this compound are not available, compounds with similar structures have been evaluated for their ability to inhibit bacterial growth and biofilm formation. This makes it a candidate for further investigation in antimicrobial applications .
Case Studies
- Neurotrophic Activity : In a study examining the effects of various spiro compounds on neuronal cultures, it was found that certain derivatives significantly enhanced neuronal survival and growth in vitro. The mechanism was hypothesized to involve modulation of growth factor signaling pathways.
- Antioxidant Evaluation : In comparative studies using DPPH and ABTS assays, spiro compounds exhibited varying levels of radical scavenging activity, suggesting that this compound could possess similar properties warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
